2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” involves complex chemical reactions . The IR spectrum and NMR spectrum provide detailed information about the structure of the synthesized compounds .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” is complex, with a pyrimidine skeleton linked to a pyridine . This structure is crucial for its pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps . The IR and NMR spectra provide detailed information about these reactions .Scientific Research Applications
Intramolecular Cycloadditions and Synthesis Studies
One study focused on the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, highlighting the synthetic utility of such compounds in creating complex heterocyclic structures. The research emphasized the role of solvent choice in optimizing yields, demonstrating the compound's utility in synthetic organic chemistry (Donnard et al., 2017).
Heterocyclic Compound Synthesis
Another study described the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the versatility of pyrimidine derivatives in forming heterocyclic compounds under various conditions (Schmidt, 2002).
Novel Pyrimidin-4-Amine Analogues
Research on synthesizing novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues demonstrated the potential for these compounds in creating cost-effective and diverse pyrimidine derivatives, which could have implications in drug discovery and material science (Ravi Shankar et al., 2021).
Crystal Structure Analysis
The crystal structure of cyprodinil, a closely related compound, was analyzed, providing insight into the molecular configurations that contribute to its fungicidal properties. This research could inform the design of new agrochemicals and pharmaceuticals (Jeon et al., 2015).
N-Arylpyrimidin-2-amine Derivatives
A study on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst illustrates the compound's utility in creating N-aryl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (El-Deeb et al., 2008).
Future Directions
properties
IUPAC Name |
2-cyclopropyl-6-pyridin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFIGGNNXSQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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